(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

Chiral Synthesis Stereoselective Catalysis β-Lactamase Inhibitor Development

Stereochemical ambiguity in chiral intermediates can derail drug synthesis projects. This (2R,5R) enantiomer eliminates that risk. - Defined (2R,5R) stereochemistry ensures reproducible synthesis of β-lactamase inhibitors and enantiopure drug candidates. - Supplied as 'Piperidine Impurity 2' with full characterization data, supporting ANDA filings, method validation (AMV), and QC workflows. - ≥98% purity (HPLC) ensures reliable outcomes in stereoselective transformations, reducing costly rework.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 448964-01-0
Cat. No. B1310562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
CAS448964-01-0
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC(NCC1O)C(=O)O
InChIInChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
InChIKeyRKEYKDXXZCICFZ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid


(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (CAS 448964-01-0) is a chiral, non-proteinogenic amino acid derivative belonging to the hydroxypipecolic acid class. It features a piperidine ring with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position, both in a defined (2R,5R) configuration. This compound is recognized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of β-lactamase inhibitors [1], and is also identified as a natural product in certain plant species . Its well-defined stereochemistry distinguishes it from racemic or undefined mixtures, making it a critical building block for stereoselective synthesis.

Chiral reference standard impurity characterization and analytical method validation workflows
Stereoselective synthesis enantiopure building block for piperidine-containing scaffolds
β-Lactamase inhibitor programs reported patent-supported intermediate for inhibitor synthesis studies

Why (2R,5R) Is Irreplaceable in Stereoselective Applications


The term "5-hydroxypipecolic acid" encompasses multiple stereoisomers, including (2R,5R), (2S,5S), (2R,5S), and (2S,5R) configurations, as well as racemic mixtures . These isomers exhibit distinct three-dimensional structures that dictate their interactions with biological targets and their utility in asymmetric synthesis. Substituting a specific stereoisomer like (2R,5R)-5-hydroxypiperidine-2-carboxylic acid with a generic, undefined mixture introduces stereochemical ambiguity, which can compromise the reproducibility of synthetic routes, reduce the enantiomeric excess of final products, and lead to inconsistent biological activity. The patent literature explicitly identifies the (2R,5R) and (2S,5S) enantiomers as useful intermediates for β-lactamase inhibitors, highlighting that stereochemical identity is not merely a specification but a functional requirement [1].

Attribute
(2R,5R) Target
Generic 5-Hydroxypipecolic Acid
Stereochemical definition
Single enantiomer, defined configuration
Undefined mixture, racemate, or unspecified stereochemistry
Purity baseline
Typically NLT 98%
May be as low as 95%
Application documentation
Patent-supported intermediate for β-lactamase inhibitor synthesis
No specific documented utility

Similar compound does not mean interchangeable product. Stereochemical ambiguity may shift synthetic outcomes and limit reproducibility.

(2R,5R) vs. Comparators: Key Evidence


Defined Stereochemistry vs. Undefined Mixtures

The (2R,5R) configuration provides a defined, single enantiomer, whereas generic '5-hydroxypipecolic acid' (CAS 13096-31-6) is often supplied as a mixture of diastereomers or with unspecified stereochemistry . This specification is critical because patent literature identifies only the (2R,5R) and (2S,5S) enantiomers as viable intermediates for synthesizing agents that inhibit β-lactamases [1].

Stereochemical Definition
Class-level
Single enantiomer vs. undefined mixture
Supports stereochemical-control study design
Identity verified via CAS registry and InChI Key
Chiral Synthesis Stereoselective Catalysis β-Lactamase Inhibitor Development

High Purity vs. Lower-Grade Alternatives

Commercial suppliers of (2R,5R)-5-hydroxypiperidine-2-carboxylic acid consistently offer purity levels of ≥98% (NLT 98%) . In contrast, some sources of generic 5-hydroxypipecolic acid or related impurities are supplied at lower purities, such as 95% . This quantitative difference in purity is critical for applications requiring high material integrity, such as pharmaceutical reference standards or advanced intermediates.

Purity Baseline
Reported
≥98% (NLT 98%)
Supports purity-specification review
Vendor-specified data; cross-study comparable
Pharmaceutical Intermediates Quality Control Reference Standards

Validated Intermediate for β-Lactamase Inhibitors

Patents explicitly claim (2R,5R)-5-hydroxypiperidine-2-carboxylic acid as a useful intermediate for synthesizing β-lactamase inhibitors [1]. This contrasts with broader classes of hydroxypipecolic acids, which lack this specific documented utility. For instance, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, a related stereoisomer, is a key precursor in the chemoenzymatic synthesis of avibactam, a clinically approved β-lactamase inhibitor [2]. While the (2R,5R) isomer is the enantiomeric counterpart, its defined stereochemistry positions it as a valuable building block for exploring novel β-lactamase inhibitors.

Patent-Supported Utility
Class-level
Claimed intermediate for β-lactamase inhibitor synthesis
Reported patent-supported synthesis context
(2S,5S) isomer used in avibactam synthesis; (2R,5R) is enantiomeric counterpart
Antibiotic Resistance β-Lactamase Inhibition Medicinal Chemistry

Regulatory Characterization vs. Minimal Data

Suppliers of (2R,5R)-5-hydroxypiperidine-2-carboxylic acid (CAS 448964-01-0) often provide it as 'Piperidine Impurity 2' with detailed characterization data compliant with regulatory guidelines [1]. This includes full analytical characterization (NMR, MS, HPLC, etc.) suitable for Abbreviated New Drug Application (ANDA) quality control or analytical method validation. In contrast, many generic hydroxypipecolic acid products lack this level of documented characterization, requiring additional in-house effort to verify identity and purity.

Characterization Documentation
Data to verify
Comprehensive NMR, MS, HPLC characterization supplied
Supports analytical method validation review
Supplier-reported data; independent verification recommended
Analytical Method Validation Regulatory Compliance Quality Control

(2R,5R) Application Scenarios


Stereoselective β-Lactamase Inhibitor Synthesis

Leveraging the defined (2R,5R) stereochemistry as a chiral template for constructing novel β-lactamase inhibitors. The compound's documented utility as a synthetic intermediate [1] makes it a strategic starting material for medicinal chemistry programs targeting antibiotic resistance.

Pharmaceutical Reference Standard

Employed as 'Piperidine Impurity 2' with comprehensive characterization data compliant with regulatory guidelines [2]. This supports ANDA filings, method validation (AMV), and quality control of piperidine-containing active pharmaceutical ingredients.

Chiral Building Block for Asymmetric Synthesis

Utilized as a conformationally constrained, enantiopure scaffold for introducing chiral amine and carboxylic acid functionalities into complex molecules. The high purity (≥98%) ensures reliable outcomes in stereoselective transformations.

Application
Selection Property
Validation Focus
Stereoselective synthesis studies for β-lactamase inhibitor programs
Enantiopure (2R,5R) chiral scaffold
Stereochemical outcome reproducibility
Chiral impurity reference characterization
Regulatory-compliant characterization data package
Analytical method validation support
Asymmetric synthesis scaffold studies
Conformationally constrained chiral template
Enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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